2-Bromophenol
Description
2-Bromophenol (C₆H₅BrO) is an organobromine compound characterized by a bromine atom substituted at the ortho position (C2) of a phenolic ring . It has a molecular weight of 173.007 g/mol and is classified as an o-bromophenol, a subclass of halophenols . This compound is a primary metabolite involved in physiological processes and is naturally abundant in marine ecosystems, particularly in red algae (e.g., Gracilaria spp.) and sponges (Aplysina aerophoba) .
This compound contributes to the distinct "ocean-like" flavor of marine organisms and exhibits pharmacological activities, including antioxidant and antibacterial properties . Industrially, it serves as a precursor in synthesizing anti-benzofuran dimides and other organic compounds .
Structure
3D Structure
Properties
IUPAC Name |
2-bromophenol | |
|---|---|---|
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InChI |
InChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
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InChI Key |
VADKRMSMGWJZCF-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)Br | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052641 | |
| Record name | 2-Bromophenol | |
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Molecular Weight |
173.01 g/mol | |
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Physical Description |
Yellow to red oily liquid with an unpleasant odor; mp = 6 deg C; [Merck Index] Pale yellow liquid with an odor like phenol; mp = 5 deg C; [Alfa Aesar MSDS], Liquid | |
| Record name | o-Bromophenol | |
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Boiling Point |
194.5 °C | |
| Record name | o-Bromophenol | |
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| Record name | 2-BROMOPHENOL | |
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Flash Point |
107.6 °F (42 °C) closed cup | |
| Record name | 2-BROMOPHENOL | |
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Solubility |
Slightly soluble in chloroform; soluble in ethanol, ether, alkali | |
| Record name | 2-BROMOPHENOL | |
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Density |
1.4924 g/cu cm at 20 °C | |
| Record name | 2-BROMOPHENOL | |
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Vapor Pressure |
0.03 [mmHg] | |
| Record name | o-Bromophenol | |
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Color/Form |
Yellow to red oily liquid | |
CAS No. |
95-56-7, 32762-51-9 | |
| Record name | 2-Bromophenol | |
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| Record name | O-BROMOPHENOL | |
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Melting Point |
5.6 °C | |
| Record name | o-Bromophenol | |
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| Record name | 2-Bromophenol | |
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Preparation Methods
Bromination of Phenol
The direct bromination of phenol with elemental bromine (Br₂) at elevated temperatures (150–180°C) produces a mixture of 2-bromophenol (ortho), 4-bromophenol (para), and 2,4-dibromophenol. Critical parameters include:
At 170°C, a 1.25:1 Br₂:phenol ratio yields a crude product containing 24% 2,4-dibromophenol, 35% 4-bromophenol, and 41% this compound after 4–8 hours.
Table 1: Equilibrium Composition at 170°C (HBr Catalyst)
| Component | Molar Percentage |
|---|---|
| This compound | 41% |
| 4-Bromophenol | 35% |
| 2,4-Dibromophenol | 24% |
Isomerization of 4-Bromophenol
The para isomer is thermally isomerized to the ortho form using acidic catalysts:
-
Catalysts : HBr, phosphoric acid, or Friedel-Crafts catalysts (e.g., AlCl₃).
-
Mechanism : Acid-catalyzed σ-complex rearrangement facilitates para→ortho migration.
Phosphoric acid (0.1–2% w/w) with HBr gas achieves 95% equilibrium conversion in 8 hours at 170°C. The nonvolatile phosphoric acid remains in the residue for reuse, while HBr is condensed and recycled.
Continuous Cyclic Process for Industrial Production
Reaction-Distillation Integration
A patented cyclic process (US3293309A) maximizes yield and minimizes waste:
-
Bromination : Fresh phenol + residual dibromophenol are reacted with Br₂ at 170°C.
-
Isomerization : Crude mixture is treated with HBr/phosphoric acid at 170°C for 8 hours.
-
Distillation : this compound is separated via vacuum distillation (b.p. 194°C at 760 mmHg).
-
Recycling : Distillation residue (p-bromophenol, 2,4-dibromophenol, catalyst) is reused.
Table 2: Cyclic Process Performance
| Parameter | Value |
|---|---|
| Yield per Cycle | 33–41% |
| Catalyst Loss per Cycle | <0.5% |
| Phenol Conversion | >99% |
Catalyst Optimization
-
HBr Alone : Requires prolonged reaction times (≥48 hours) for equilibrium.
-
HBr + Phosphoric Acid : Reduces isomerization time to 4–8 hours via synergistic Brønsted acidity.
-
Friedel-Crafts Catalysts : AlCl₃ or FeCl₃ show comparable efficacy but introduce metal contamination.
Analytical Validation and Mechanistic Insights
GC-MS Monitoring
Gas chromatography-mass spectrometry (GC-MS) confirms reaction progress and intermediate formation. For example, 2-(2-bromophenoxy)acetaldehyde—a proposed intermediate in acid-catalyzed cyclization—shows distinct fragmentation patterns at m/z 215 (M⁺) and 187 (M⁺ – CO).
Table 3: GC Retention Times (Method: 50°C to 300°C)
| Compound | Retention Time (min) |
|---|---|
| This compound | 12.1 |
| 4-Bromophenol | 13.4 |
| 2,4-Dibromophenol | 16.8 |
Kinetic Studies
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Catalyst Reusability |
|---|---|---|---|
| Direct Bromination | 35–41 | 85–90 | Low |
| Isomerization | 40–45 | 92–95 | High |
| Cyclic Process | 41 | 98 | High |
Chemical Reactions Analysis
Thermal Decomposition in Alkaline Media
2-Bromophenol undergoes rapid debromination in aqueous NaOH at elevated temperatures (200–250°C) ( ). Key findings include:
| Condition | Debromination Efficiency | Major Products |
|---|---|---|
| 250°C, 1M NaOH, 4h | ~100% | Phenol, cresol, 2,2-dimethoxypropane, 4-hydroxy-4-methyl-2-pentanone |
| Presence of oxygen | - | Formic, acetic, and propionic acids (oxidation byproducts) |
| Nitrogen atmosphere | - | Suppressed oxidation; hydrolysis dominates |
-
Debromination efficiency increases with NaOH concentration (0.1–1M).
-
Aliphatic and aromatic byproducts form via cleavage and rearrangement pathways ( ).
Pyrolysis and Dioxin Formation
Gas-phase pyrolysis (300–1000°C) produces hazardous brominated dioxins and furans ( ):
| Temperature | Major Products | Key Pathways |
|---|---|---|
| <700°C | Dibenzo-p-dioxin (DD), 1-monobromodibenzo-p-dioxin | Radical recombination of 2-bromophenoxyl intermediates |
| >700°C | Naphthalene, bromonaphthalene | CO elimination from 2-bromophenoxyl radical to form cyclopentadienyl radicals |
-
Unlike 2-chlorophenol, DD is the dominant product at lower temperatures due to bromine’s higher leaving-group ability.
-
No 4,6-dibromodibenzofuran (4,6-DBDF) forms under pyrolytic conditions ( ).
Bromination and Isomerization
Industrial synthesis of this compound involves brominating phenol in the presence of acidic catalysts (HBr, Friedel-Crafts catalysts) ( ):
| Bromine/Phenol Ratio | Product Composition (Mole %) |
|---|---|
| 1:1 | 32% o-bromophenol, 47% p-bromophenol |
| 1.5:1 | 44% o-bromophenol, 47% p-bromophenol |
-
Isomerization of p-bromophenol to o-bromophenol occurs at 150–200°C via acid-catalyzed equilibrium.
-
Recycling unreacted p-bromophenol and 2,4-dibromophenol improves yield ( ).
Photodegradation
UV/sunlight exposure induces complex degradation pathways ( ):
| Light Source | Key Photoproducts | Reaction Mechanisms |
|---|---|---|
| UV light | Hydroxybromophenols, dibromophenols | Photohydrolysis, bromine transfer, debromination |
| Sunlight | Same as UV (slower kinetics) | Similar pathways with reduced reaction rates |
-
Ten intermediates identified via HPLC-DAD-MS, including bromophenol homologs and hydroxylated derivatives.
-
Multivariate resolution methods (MCR-ALS) confirmed parallel/second-order reaction kinetics ( ).
Reactions with Bromamines
In water treatment, monobromamine (NH₂Br) reacts with phenolic structures to form bromoform (CHBr₃) ( ):
| Reactant | Rate Constant (M⁻¹s⁻¹) | Bromoform Formation |
|---|---|---|
| Phenol | 1.22 × 10⁸ | Negligible at pH 8.1–8.2 |
| Resorcinol | 6.32 × 10² | Significant CHBr₃ at pH 8.1–8.2 |
| NHBr₂ (dibromamine) | Self-decomposition | CHBr₃ forms via HOBr intermediates |
Environmental and Health Implications
Scientific Research Applications
Pharmaceutical Applications
2-Bromophenol serves as a precursor in the synthesis of various pharmaceutical compounds. Its utility in medicinal chemistry includes:
- Synthesis of Antibacterial Agents : It has been used in the development of antibacterial compounds, leveraging its bromine atom's reactivity to create derivatives with enhanced biological activity .
- Antitumor Activity : Research indicates that brominated phenols exhibit significant antitumor properties. For instance, studies on derivatives of this compound have shown promising results against specific cancer cell lines .
Environmental Science
The environmental implications of this compound are notable, particularly concerning its degradation and transformation in ecosystems:
- Photodegradation Studies : Research has demonstrated that this compound undergoes photodegradation under UV light and sunlight. This process involves complex reactions resulting in various byproducts, which can include hydroxyderivatives and other bromophenol homologs. Advanced techniques such as HPLC coupled with mass spectrometry have been employed to analyze these transformations .
- Disinfection Byproduct : In chlorinated water systems, this compound is identified as a disinfection byproduct. Its presence raises concerns regarding water quality and safety, necessitating further studies on its behavior and degradation products in aquatic environments .
Organic Synthesis
This compound is a valuable building block in organic synthesis due to its unique chemical properties:
- Reactions Leading to Benzofurans : It has been utilized in palladium-catalyzed reactions to synthesize benzofurans, showcasing its versatility as a reagent . The reaction conditions allow for broad substrate scope and moderate to excellent yields of the desired products.
- Formation of Dioxins and Furans : Studies have explored the high-temperature oxidative degradation of this compound, revealing pathways leading to the formation of toxic compounds such as dibenzofurans and dioxins. Understanding these pathways is crucial for assessing environmental risks associated with brominated compounds .
Case Study 1: Photodegradation Analysis
A study focused on the photodegradation of this compound under UV light utilized HPLC-DAD-MS techniques to monitor reaction kinetics and identify degradation products. The findings highlighted that while the rate of degradation varied with light exposure, the identity of the photoproducts remained consistent across different conditions .
Case Study 2: Antitumor Activity Assessment
Research conducted on various derivatives of this compound indicated significant antitumor activity against specific cell lines. The study employed both in vitro assays and molecular docking simulations to elucidate the mechanism of action, demonstrating the compound's potential as a lead structure for drug development .
Data Tables
| Application Area | Specific Uses |
|---|---|
| Pharmaceuticals | Antibacterial agents, antitumor compounds |
| Environmental Science | Photodegradation studies, disinfection byproduct analysis |
| Organic Synthesis | Synthesis of benzofurans, dioxin formation studies |
Mechanism of Action
The mechanism of action of 2-bromophenol involves its interaction with molecular targets and pathways. It can inhibit enzymes like thymidylate synthase, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares 2-bromophenol with its structural isomers and related bromophenols based on formation kinetics, degradation rates, toxicity, and environmental behavior.
Formation and Degradation Dynamics
- Formation Rates: During photobromination of phenol, 4-bromophenol forms preferentially over this compound due to reduced steric hindrance at the para position . The bulky bromine atom faces less resistance when attaching to the aromatic ring at the para site .
- Degradation: this compound degrades faster under UV photolysis compared to 4-bromophenol, which persists longer in marine environments . However, this compound is a stable intermediate in the anaerobic debromination of higher brominated phenols (e.g., 2,4,6-tribromophenol) .
Toxicity and Reactivity
- Toxicity: Despite having a lower HOMO energy (-6.2 eV) than 4-aminophenol (-6.5 eV), this compound exhibits higher toxicity, suggesting non-HOMO factors (e.g., steric effects) influence its biological impact .
- Reactivity: Steric hindrance at the ortho position reduces this compound’s reactivity in organocatalytic cross-coupling reactions compared to 4-bromophenol .
Environmental and Pharmacological Profiles
- Environmental Impact: this compound is a toxic byproduct of pyrolysis in electronic waste, producing hazardous dioxins and furans . Advanced oxidation with ferrate(VI) effectively removes it via phenoxy radical formation .
- Pharmacological Activities: Marine bromophenols, including this compound, demonstrate antioxidant and anti-inflammatory effects, aiding wound healing .
Research Findings and Implications
Microbial Debromination
Marine sponge-associated microorganisms reductively debrominate this compound under methanogenic and sulfidogenic conditions, highlighting its role in natural halogen cycling .
Environmental Remediation
Wet oxidation with ferrate(VI) achieves 90% removal of this compound at optimal molar ratios ([Fe(VI)]/[2-BP] = 42.7) and 25°C, with phenoxy radicals as key intermediates .
Biological Activity
2-Bromophenol is a halogenated phenolic compound that has garnered attention due to its diverse biological activities. This article synthesizes research findings on its biological effects, inhibition mechanisms, and potential applications in pharmacology and environmental science.
This compound (C6H5BrO) is characterized by a bromine atom attached to the second carbon of the phenolic ring. Its structure allows it to participate in various biochemical interactions, making it a subject of interest in both medicinal and environmental studies.
Biological Activities
1. Enzyme Inhibition
Research indicates that this compound exhibits significant inhibition effects on various enzymes, particularly cholinesterases and sulfonotransferases:
- Cholinesterase Inhibition : A study reported that this compound and its derivatives showed strong inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values ranging from 0.13 to 14.74 nM for AChE and 5.11 to 23.95 nM for BChE . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Sulfotransferase Inhibition : Another study found that this compound significantly inhibited the activity of sulfonotransferases (SULTs), particularly SULT1A1 and SULT1B1, indicating its potential role in modulating drug metabolism and endocrine functions .
| Enzyme | Ki Value (nM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.13 - 14.74 | |
| Butyrylcholinesterase (BChE) | 5.11 - 23.95 | |
| Sulfonotransferases (SULT1A1, SULT1B1) | Not specified |
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in pharmaceuticals and as a preservative in food products.
Environmental Impact
1. Biodegradation
Microbial consortia have been shown to effectively degrade this compound under sulfidogenic conditions, converting it to phenol through reductive dehalogenation. This process is crucial for bioremediation strategies aimed at cleaning contaminated environments .
- A study indicated that microbial cultures could degrade significant concentrations of this compound over time, highlighting its potential for use in bioremediation efforts .
| Substrate | Initial Concentration (μM) | Degradation Time (Days) |
|---|---|---|
| This compound | 213 | 29 |
| Phenol | 182 | 29 |
Case Studies
Case Study: Inhibition of Cholinesterase Enzymes
In a controlled laboratory setting, various bromophenols were synthesized and tested for their inhibitory effects on cholinesterase enzymes. The results demonstrated that specific substitutions on the bromophenol structure significantly enhanced enzyme inhibition, suggesting pathways for developing new therapeutic agents targeting neurodegenerative diseases .
Case Study: Microbial Degradation of this compound
A long-term study involving microbial consortia enriched with sediment from estuarine environments showed that these organisms could utilize this compound as their sole carbon source, effectively degrading it while maintaining metabolic activity over three years . This highlights the compound's environmental persistence and the necessity for effective biodegradation strategies.
Q & A
Q. How can isotopic labeling (e.g., ²H, ¹³C) improve mechanistic studies of this compound transformations?
- Methodological Answer : Deuterated analogs (e.g., 4-Bromophenol-2,3,5,6-d₄) enable tracking of hydrogen abstraction sites during photolysis. Use ¹³C-labeled this compound in NMR studies to map carbon skeleton rearrangements. Synthesize labeled compounds via catalytic H/D exchange or custom bromination of isotopically enriched phenol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
